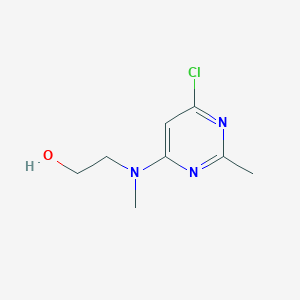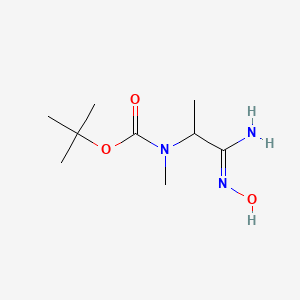
4-Chlor-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidin
Übersicht
Beschreibung
“4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with organolithium reagents . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Chemical Reactions Analysis
Pyrimidines are known to undergo a variety of chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
4-Chlor-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidin: ist eine Verbindung, die beim Design und der Synthese neuer Pharmazeutika eingesetzt werden kann. Piperidinderivate, wie diese Verbindung, kommen in über zwanzig Klassen von Pharmazeutika vor . Sie sind aufgrund ihrer strukturellen Bedeutung und Vielseitigkeit in chemischen Reaktionen besonders wichtig für die Entwicklung von Medikamenten. Diese Verbindung könnte verwendet werden, um neuartige Moleküle mit potenziellen therapeutischen Wirkungen zu erzeugen, insbesondere bei der Behandlung von neurologischen Erkrankungen, bei denen Piperidinstrukturen oft vorteilhaft sind.
Landwirtschaft
Im landwirtschaftlichen Sektor werden Pyrimidinderivate für ihren potenziellen Einsatz als Nitrifikationsinhibitoren oder Pestizide untersucht . Die spezifische Struktur von This compound könnte auf ihre Wirksamkeit bei der Verbesserung der Nährstoffaufnahme von Pflanzen oder beim Schutz von Pflanzen vor Schädlingen untersucht werden, was zu einer Steigerung der landwirtschaftlichen Produktivität beitragen könnte.
Materialwissenschaften
Die Rolle der Verbindung in den Materialwissenschaften könnte von Bedeutung sein, insbesondere bei der Entwicklung neuer Polymere oder Beschichtungen, die bestimmte molekulare Architekturen für verbesserte Eigenschaften erfordern . Ihr Pyrimidinkern könnte ein wichtiger Bestandteil bei der Herstellung von Materialien mit gewünschten thermischen oder mechanischen Eigenschaften sein.
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften könnte von der Verwendung von This compound bei der Untersuchung des Abbaus organischer Verbindungen oder bei der Synthese von Molekülen profitieren, die bei Umweltreinigungsverfahren helfen können . Sein Potenzial zur Bildung von Bindungen mit verschiedenen Schadstoffen könnte genutzt werden, um effizientere Methoden zur Schadstoffkontrolle zu schaffen.
Analytische Chemie
Diese Verbindung kann als Standard oder Referenz in der analytischen Chemie dienen, um bei der Kalibrierung von Instrumenten oder als Reagenz beim Nachweis und der Quantifizierung anderer Substanzen zu helfen . Ihre Stabilität und Reaktivität machen sie für den Einsatz in verschiedenen analytischen Techniken geeignet.
Biochemie
In der Biochemie ist die Piperidin-Einheit der Verbindung von Interesse, da sie in vielen bioaktiven Molekülen vorkommt . Sie könnte bei der Untersuchung von Enzym-Substrat-Wechselwirkungen oder bei der Synthese von Sonden für biochemische Pfade eingesetzt werden, um Einblicke in zelluläre Prozesse und Mechanismen zu erhalten.
Wirkmechanismus
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects including anti-inflammatory properties .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect the pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain kinases, leading to changes in phosphorylation states of target proteins . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including organ damage and alterations in normal physiological functions.
Metabolic Pathways
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCFNGGGKYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)




![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)


![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)